molecular formula C11H8O3 B1268809 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde CAS No. 53183-53-2

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde

Cat. No. B1268809
CAS RN: 53183-53-2
M. Wt: 188.18 g/mol
InChI Key: UBTIVCZWNKMKAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde and its derivatives has been explored through various chemical routes, highlighting the versatility and reactivity of this compound. One notable approach involves the reaction of 4-oxo-4H-chromen-3-carbaldehydes under alkaline conditions with amidine-type compounds and hydrazine derivatives, leading to condensation products. These synthesis pathways are crucial for generating a wide array of derivatives, which can be further modified for diverse applications (Petersen & Heitzer, 1976).

Molecular Structure Analysis

Detailed molecular structure analysis of 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde derivatives has been conducted using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, and 13C NMR. Computational methods, such as Density Functional Theory (DFT), have also been employed to study the most stable conformers and their molecular geometries, revealing insights into the electronic properties and stability of the molecule derived from hyperconjugative interactions and charge delocalization (Ghazvini et al., 2018).

Chemical Reactions and Properties

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde undergoes various chemical reactions, demonstrating its reactivity and potential for further functionalization. These reactions include Knoevenagel condensation, oxa-6π electrocyclization, and reactions under the action of pentacarbonyliron, which have been studied for their mechanisms and the structures of the resulting products. Such reactions are pivotal for synthesizing novel compounds with potential biological and pharmacological activities (Ambartsumyan et al., 2012).

Physical Properties Analysis

The physical properties of 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde and its derivatives, such as solubility, melting point, and crystalline structure, have been explored to understand their behavior in different environments. These properties are essential for determining the compound's suitability for various applications, including material science and drug formulation.

Chemical Properties Analysis

The chemical properties of 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde, such as its acidity, basicity, and reactivity towards nucleophiles and electrophiles, have been studied extensively. Investigations into its ionochromic and photochromic properties, as well as its ability to form complexes with metal ions, underline the compound's versatility and potential as a functional material for sensing and catalysis applications (Nikolaeva et al., 2020).

Scientific Research Applications

Methods of Application/Experimental Procedures : The coumarin-chalcone hybrid molecules were synthesized using various aromatic aldehydes. The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses . The compounds were then evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

Results/Outcomes : Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) . It was concluded that the coumarin-chalcone treatment has the potential to be optimized further to generate scaffolds capable of treating many pathological conditions .

Methods of Application/Experimental Procedures : Various 2H/4H-chromene analogs are synthesized and their activities are assessed. The structure-activity relationship (SAR) among the series is analyzed .

Results/Outcomes : The molecules containing the 2H/4H-chromene scaffold have shown noteworthy potency as anticancer agents .

Methods of Application/Experimental Procedures : The anticonvulsant activity of various 2H/4H-chromene analogs is assessed and the structure-activity relationship (SAR) among the series is analyzed .

Results/Outcomes : The 2H/4H-chromene compounds have shown significant anticonvulsant activity .

Methods of Application/Experimental Procedures : The antimicrobial activity of various 2H/4H-chromene analogs is assessed and the structure-activity relationship (SAR) among the series is analyzed .

Results/Outcomes : The 2H/4H-chromene compounds have shown significant antimicrobial activity .

Methods of Application/Experimental Procedures : The antituberculosis activity of various 2H/4H-chromene analogs is assessed and the structure-activity relationship (SAR) among the series is analyzed .

Results/Outcomes : The 2H/4H-chromene compounds have shown significant antituberculosis activity .

Methods of Application/Experimental Procedures : The antidiabetic activity of various 2H/4H-chromene analogs is assessed and the structure-activity relationship (SAR) among the series is analyzed .

Results/Outcomes : The 2H/4H-chromene compounds have shown significant antidiabetic activity .

properties

IUPAC Name

4-methyl-2-oxochromene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTIVCZWNKMKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344127
Record name 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde

CAS RN

53183-53-2
Record name 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Revankar, SNA Bukhari, GB Kumar, HL Qin - Bioorganic Chemistry, 2017 - Elsevier
… (E)-4-methyl-2-oxo-2H-chromene-7-carbaldehyde oxime 65 was found to potently inhibit … (E)-4-methyl-2-oxo-2H-chromene-7-carbaldehyde oxime 65 was found to significantly …
Number of citations: 96 www.sciencedirect.com
S Bose - 2019 - search.proquest.com
… Coumarin-6- 40 carboxaldehyde (Probe-3) and 4-methyl-2- oxo-2H-chromene-7-carbaldehyde (Probe-4) were purchased from Sigma Aldrich and VWR, respectively. The compounds 4-…
Number of citations: 2 search.proquest.com

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